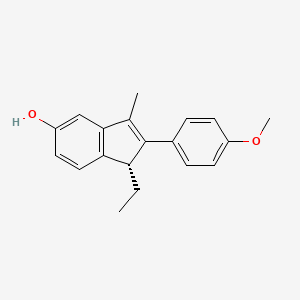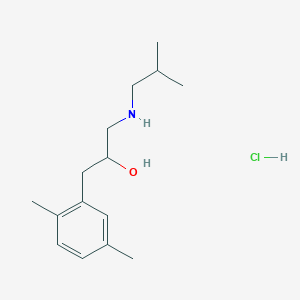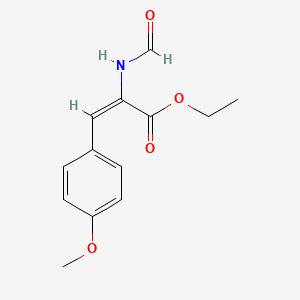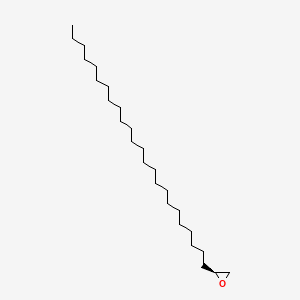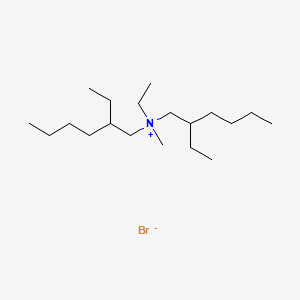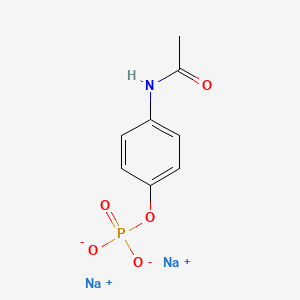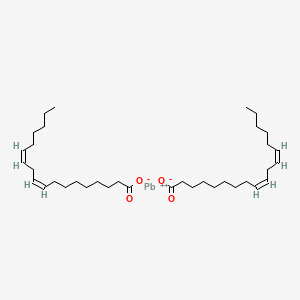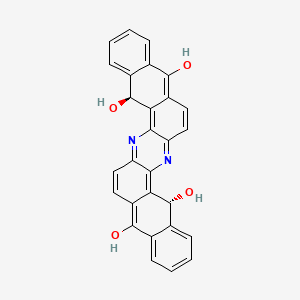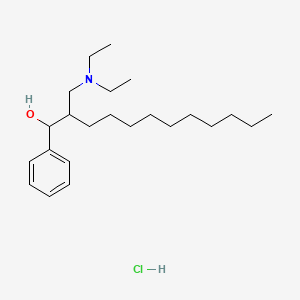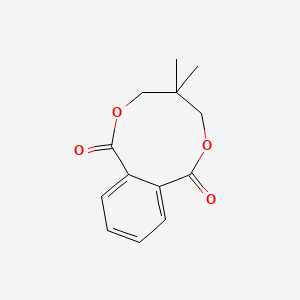
2,3,4,5-Tetramethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with four methyl groups attached at the 2nd, 3rd, 4th, and 5th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes or alkenes. For example, the reaction of this compound can be synthesized from the reaction of 2,3,4,5-tetramethylhexene with hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding alkenes. This process is carried out under high pressure and temperature conditions using catalysts such as platinum or palladium to facilitate the hydrogenation reaction .
化学反応の分析
Types of Reactions
2,3,4,5-Tetramethylhexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a metal catalyst such as platinum or palladium.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and halogenating agents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated alkanes.
科学的研究の応用
2,3,4,5-Tetramethylhexane has several applications in scientific research, including:
作用機序
The mechanism of action of 2,3,4,5-Tetramethylhexane involves its interactions with molecular targets such as enzymes and cell membranes. The compound’s branched structure allows it to interact with hydrophobic regions of proteins and lipids, potentially affecting their function and stability . The pathways involved in these interactions are still under investigation, but they may include alterations in membrane fluidity and enzyme activity .
類似化合物との比較
Similar Compounds
2,2,3,4-Tetramethylhexane: Another branched alkane with a similar molecular formula but different branching pattern.
2,2,5,5-Tetramethylhexane: A branched alkane with methyl groups at the 2nd and 5th positions.
3,3,4,4-Tetramethylhexane: A branched alkane with methyl groups at the 3rd and 4th positions.
Uniqueness
2,3,4,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. This compound’s structure results in a higher degree of steric hindrance, which can influence its reactivity and interactions with other molecules .
特性
CAS番号 |
52897-15-1 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,3,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 |
InChIキー |
BHGNYYIOYPFWKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


